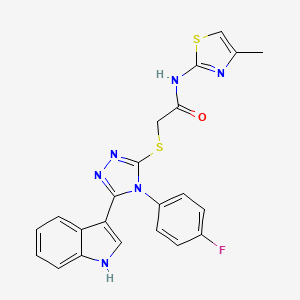

![molecular formula C12H12O2 B2687264 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 83249-04-1](/img/structure/B2687264.png)

3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid

カタログ番号 B2687264

CAS番号:

83249-04-1

分子量: 188.226

InChIキー: MVSLMXUOSHYKID-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

Synthesis Analysis

There are some references to the synthesis of similar compounds , but specific details about the synthesis of “3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid” are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid” are not available in the search results .科学的研究の応用

Application in Medicinal Chemistry

- Summary of the Application: The compound “3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid” is used as a building block in the synthesis of other complex molecules in medicinal chemistry . It’s part of an ongoing effort to expand the frontiers of contemporary medicinal chemistry .

Application in Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

- Summary of the Application: This compound is used in the large-scale synthesis and modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) . This is part of an effort to create various BCP-containing building blocks for medicinal chemistry .

- Methods of Application or Experimental Procedures: The synthesis involves a flow photochemical addition of propellane to diacetyl, which allows the construction of the BCP core . The haloform reaction of the formed diketone then affords the BCP diacid .

- Results or Outcomes: The outcomes of this synthesis are various BCP-containing building blocks such as alcohols, acids, amines, trifluoroborates, amino acids, etc .

Application in Homolytic Aromatic Alkylation

- Summary of the Application: This compound is used in a practical metal-free homolytic aromatic alkylation protocol . This is part of an ongoing synthetic quest to expand the frontiers of contemporary medicinal chemistry .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the sources I found .

- Results or Outcomes: The outcomes of using this compound in a homolytic aromatic alkylation protocol are not quantitatively detailed in the sources .

Application in Synthesis of Highly Functionalized 1-Halo-3

- Summary of the Application: This compound is used in the synthesis of highly functionalized 1-halo-3 . This chemistry displays broad substrate scope and functional group tolerance, enabling application to BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the sources I found .

- Results or Outcomes: The outcomes of using this compound in the synthesis of highly functionalized 1-halo-3 are not quantitatively detailed in the sources .

Application in Synthesis of a Potentially Useful Bicyclo

- Summary of the Application: This compound is used in an expedient synthesis of a potentially useful bicyclo . This is part of an ongoing synthetic quest to expand the frontiers of contemporary medicinal chemistry .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the sources I found .

- Results or Outcomes: The outcomes of using this compound in the synthesis of a potentially useful bicyclo are not quantitatively detailed in the sources .

Safety And Hazards

特性

IUPAC Name |

3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-10(14)12-6-11(7-12,8-12)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSLMXUOSHYKID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid | |

CAS RN |

83249-04-1 | |

| Record name | 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

For This Compound

9

Citations

This Minireview focuses on selected topics in the syntheses of bicyclo[1.1.1]pentane (BCP) analogues. A brief historical introduction was included. The content covers various synthetic …

Number of citations: 71

onlinelibrary.wiley.com

Experimental gas-phase acidities are reported for a series of 3-substituted (X) bicyclo [1.1.1]pent-1-yl carboxylic acids (1, Y = COOH). A comparison with available calculated data (MP2/…

Number of citations: 18

pubs.acs.org

Synthetic transformations of the l-bicyclo [1.1. 1 Jpentyl bridgehead radicals 11 generated from the corresponding bridgehead iodides 3 and carboxylic acids 5 are described. The …

Number of citations: 77

pubs.acs.org

The pAa’s of eight 3-substituted bicyclo [1.1. 1] pentanecarboxylic acids have been measured and found to correlate well with constants. The value of (2.23±0.12) is large but not large …

Number of citations: 111

pubs.acs.org

Introduction We recently reported1 the results of an NMR investigation of the series of polycycloalkanes lb-5b, 7b, and 8b (Figure 1) substituted with 13C-labeled methyl at the …

Number of citations: 25

pubs.acs.org

Thestructure of [lll] propellane (bond lengths and angles) was determined from an analysis of the rotational components of the infrared bands of the parent compound and of its d6 …

Number of citations: 153

pubs.acs.org

Fluorodeiodination is found to be an attractive procedure for the synthesis of bridgehead fluorides. Thus, treatment of the correspondingiodide with xenon difluoride in dichloromethane …

Number of citations: 69

pubs.acs.org

A practical synthetic approach to the difluoro-substituted bicyclo[1.1.1]pentanes was developed. The key step was an addition of difluorocarbene (:CF 2 ) to electron-rich bicyclo[1.1.0]…

Number of citations: 72

pubs.acs.org

Difluorocarbene is a simple, readily prepared, and versatile difluoriinated one‐carbon synthon. It can be applied as both the difluoromethylating reagent in the carbene insertion and the …

Number of citations: 0

chemistry-europe.onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2687181.png)

![N-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2687183.png)

![1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B2687186.png)

![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(1,3-dihydroxypropan-2-yl)thiourea](/img/structure/B2687191.png)

![(Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2687195.png)

![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-imine](/img/structure/B2687199.png)

![2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid](/img/structure/B2687200.png)

![(E)-N-(3,4-dichlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2687201.png)

![2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2687204.png)